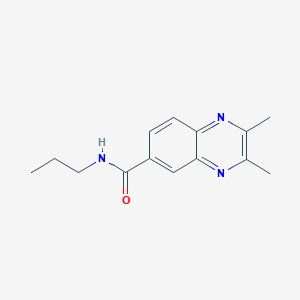
N-cyclooctyl-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-pyrazol-1-ylpropanamide (CPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. Its unique pharmacological properties make it a promising candidate for the development of drugs for the treatment of sleep disorders, addiction, and other neurological disorders.
Wirkmechanismus
N-cyclooctyl-2-pyrazol-1-ylpropanamide is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the activity of this receptor, N-cyclooctyl-2-pyrazol-1-ylpropanamide reduces wakefulness and promotes sleep. Additionally, N-cyclooctyl-2-pyrazol-1-ylpropanamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine, by blocking the activity of the orexin-1 receptor in the brain's reward pathway.
Biochemical and Physiological Effects:
N-cyclooctyl-2-pyrazol-1-ylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the brain's reward pathway, which is involved in addiction. Additionally, N-cyclooctyl-2-pyrazol-1-ylpropanamide has been shown to reduce the release of stress hormones, such as corticotropin-releasing hormone (CRH), which is involved in anxiety and depression. N-cyclooctyl-2-pyrazol-1-ylpropanamide has also been shown to improve sleep quality and reduce sleep onset latency by promoting sleep.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctyl-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, N-cyclooctyl-2-pyrazol-1-ylpropanamide has been shown to be effective in reducing cocaine-seeking behavior in rats, making it a useful tool for studying addiction. However, N-cyclooctyl-2-pyrazol-1-ylpropanamide has limitations in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are several future directions for research on N-cyclooctyl-2-pyrazol-1-ylpropanamide. One area of research is the development of N-cyclooctyl-2-pyrazol-1-ylpropanamide-based drugs for the treatment of sleep disorders, addiction, and other neurological disorders. Additionally, further studies on the biochemical and physiological effects of N-cyclooctyl-2-pyrazol-1-ylpropanamide could provide insights into the role of the orexin-1 receptor in various physiological processes. Finally, research on the synthesis and handling of N-cyclooctyl-2-pyrazol-1-ylpropanamide could lead to the development of safer and more efficient methods for producing and using this compound in lab experiments.
Synthesemethoden
N-cyclooctyl-2-pyrazol-1-ylpropanamide can be synthesized using a variety of methods, including the reaction of cyclooctanone with hydrazine to form cyclooctanone hydrazone, followed by reaction with 2-bromo-1-(4-pyrazolyl)propan-1-one. The resulting product is then cyclized to form N-cyclooctyl-2-pyrazol-1-ylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. N-cyclooctyl-2-pyrazol-1-ylpropanamide has also been shown to improve sleep quality and reduce sleep onset latency in animal models, indicating its potential use in the treatment of sleep disorders. Additionally, N-cyclooctyl-2-pyrazol-1-ylpropanamide has been investigated for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12(17-11-7-10-15-17)14(18)16-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHTXHXTCLNQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCCC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-pyrazol-1-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)

![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)